Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O4. This compound is known for its unique structural features, which include a benzoxazine ring fused with a cyano and methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate include:
- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazine ring with cyano and methoxy groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-4-7(12(15)17-2)3-9-11(10)18-8(5-13)6-14-9/h3-4,8,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJTWAFCDQAWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(CN2)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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